4-(2-chloro-4-nitrophenoxy)-N,N,N'-trimethylbenzenecarboximidamide
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Overview
Description
4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide is a complex organic compound characterized by the presence of a chloro-nitrophenoxy group attached to a trimethylbenzenecarboximidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of the 2-chloro-4-nitrophenol intermediate. This intermediate is then reacted with appropriate reagents to introduce the trimethylbenzenecarboximidamide moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(2-chloro-4-aminophenoxy)-N,N,N’-trimethylbenzenecarboximidamide, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or pathways.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral research
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of viral replication or modulation of biochemical pathways in cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chloro-4-nitrophenoxy)piperidine hydrochloride
- 4-chloro-2-nitrophenol
- 14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide
Uniqueness
What sets 4-(2-chloro-4-nitrophenoxy)-N,N,N’-trimethylbenzenecarboximidamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and the development of new therapeutic agents .
Properties
Molecular Formula |
C16H16ClN3O3 |
---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N,N,N'-trimethylbenzenecarboximidamide |
InChI |
InChI=1S/C16H16ClN3O3/c1-18-16(19(2)3)11-4-7-13(8-5-11)23-15-9-6-12(20(21)22)10-14(15)17/h4-10H,1-3H3 |
InChI Key |
YIJHDFYBRGAPKO-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(C)C |
Origin of Product |
United States |
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